N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide group to a sulfanyl-substituted pyridazine ring. The pyridazine moiety is further functionalized with a 4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl group. This structural arrangement combines electron-rich heterocycles (benzodioxin, thiophene) with a pyridazine-thiazole system, likely influencing its electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S3/c1-13-21(32-22(23-13)18-3-2-10-30-18)15-5-7-20(26-25-15)31-12-19(27)24-14-4-6-16-17(11-14)29-9-8-28-16/h2-7,10-11H,8-9,12H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNOYSSEQATQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the benzo[d][1,3]dioxole and thiazole rings, followed by their functionalization and coupling.
Preparation of Benzo[d][1,3]dioxole: This can be synthesized via the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of Thiazole Derivative: The thiazole ring can be prepared by the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reactions: The key step involves the coupling of the benzo[d][1,3]dioxole derivative with the thiazole derivative using a suitable linker, such as a thioacetamide group, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketone or nitro groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridazine rings, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated derivatives, amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Enzyme Inhibition
Research indicates that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamide exhibit significant inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in metabolic pathways related to Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The inhibition of these enzymes suggests potential therapeutic applications in managing these conditions .
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamide. For example, certain derivatives have shown cytotoxic effects against human cancer cell lines such as HCT116 and HeLa, with IC50 values below 100 μM. The mechanism of action appears to involve apoptosis induction and disruption of mitochondrial membrane potential .
Study on Sulfonamide Derivatives
A comprehensive study synthesized a series of sulfonamide derivatives incorporating the benzodioxine structure. These compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, revealing promising results that warrant further investigation into their pharmacological profiles .
Anticancer Evaluation
In another case study, a range of derivatives was tested for anticancer activity against various cancer cell lines. The results indicated that modifications to the benzodioxine structure significantly affected the compounds' cytotoxicity and selectivity towards cancer cells .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings allow it to fit into specific binding sites, modulating the activity of these targets. This can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Antibacterial Potency : Compounds in with substituted phenyl groups on oxadiazole exhibit strong antibacterial activity, suggesting that the target compound’s thiophene-thiazole system may enhance π-π stacking or hydrophobic interactions with bacterial targets .
- However, ’s naphthalene group may elevate cytotoxicity due to lipophilicity .
Electronic and Steric Effects
- Thiophene vs. Phenyl : Thiophene’s electron-rich nature may improve binding to bacterial enzymes (e.g., gyrase) compared to phenyl groups in analogs, which rely on halogen or nitro substituents for activity .
- Pyridazine vs. Oxadiazole/Triazole : Pyridazine’s nitrogen-rich structure could enhance hydrogen bonding or dipole interactions, whereas oxadiazole () and triazole () systems prioritize steric and electronic tuning .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The acetamide-sulfanyl linker is critical for activity across analogs. Substitutions on the distal heterocycle (e.g., thiophene in the target vs. phenyl in ) fine-tune potency and selectivity .
- Crystallographic Validation : Tools like SHELX () ensure structural accuracy, which is vital for comparing intermolecular interactions (e.g., hydrogen bonding patterns as per ) .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects based on recent research findings.
Synthesis
The synthesis of this compound involves several steps starting from the precursor N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine . The initial reaction with 4-methylbenzenesulfonyl chloride leads to the formation of sulfonamide derivatives. These derivatives are further reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides in the presence of a base such as lithium hydride to yield the target compound. The structures of the synthesized compounds were confirmed using techniques like proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) .
Antidiabetic Potential
Recent studies have evaluated the antidiabetic properties of compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine . The activity was assessed through α-glucosidase enzyme inhibition assays. The synthesized compounds exhibited varying degrees of inhibitory activity:
| Compound | IC50 (μM) | Activity Level |
|---|---|---|
| 7i | 86.31 ± 0.11 | Moderate |
| 7k | 81.12 ± 0.13 | Moderate |
| Acarbose | 37.38 ± 0.12 | Standard |
The results indicate that while these compounds demonstrate weak to moderate inhibitory effects against α-glucosidase, they hold potential as therapeutic agents for Type 2 diabetes mellitus (T2DM) .
Neuroprotective Effects
In addition to their antidiabetic properties, compounds based on the benzodioxin framework have shown promise in neuroprotection. Research has indicated that similar structures can inhibit lipid peroxidation and exhibit calcium antagonist properties, which are beneficial in conditions like Alzheimer's disease .
Case Studies
Several studies have focused on the biological activity of related compounds:
- Inhibition of Lipid Peroxidation : A study demonstrated that certain derivatives of benzodioxin were effective in inhibiting copper-induced lipid peroxidation in human low-density lipoproteins (LDL), suggesting a protective role against oxidative stress .
- Calcium Antagonism : Compounds similar to those derived from N-(2,3-dihydrobenzo[1,4]-dioxin) have been shown to possess calcium antagonist properties comparable to established drugs like flunarizine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
